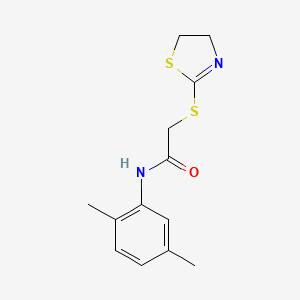![molecular formula C21H28N4O3 B2749619 3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2320889-08-3](/img/structure/B2749619.png)
3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound with the molecular formula C21H28N4O3 and a molecular weight of 384.48 g/mol. This compound is notable for its unique structure, which includes a piperidine ring, a pyridazine ring, and a methoxypyridine moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyridazine and piperidine intermediates, followed by their coupling through an oxymethyl linkage. Reaction conditions may include the use of solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like tert-butyl lithium for specific steps. Industrial production methods would scale up these reactions, ensuring purity and yield through optimized conditions and purification techniques .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypyridine moiety, using reagents like sodium hydride and alkyl halides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling, using boronic acids and palladium catalysts to form new carbon-carbon bonds.
Applications De Recherche Scientifique
3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-6-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways, affecting processes like signal transduction, gene expression, or metabolic activity .
Comparaison Avec Des Composés Similaires
Similar compounds include other piperidine and pyridazine derivatives, such as:
[4-(Pyridazin-3-yl)piperidin-1-yl]methanone: Lacks the tert-butyl and methoxypyridine groups, resulting in different chemical properties and biological activities.
[4-(6-Tert-butylpyridazin-3-yl)piperidin-1-yl]methanone:
[4-(Pyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone: Lacks the tert-butyl group, which can influence its stability and interaction with molecular targets
Propriétés
IUPAC Name |
[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-21(2,3)17-7-8-18(24-23-17)28-14-15-9-12-25(13-10-15)20(26)16-6-5-11-22-19(16)27-4/h5-8,11,15H,9-10,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYQSWVLMNBHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(Bromomethyl)cyclopropyl]benzene](/img/structure/B2749536.png)
![N-(3-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2749537.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide](/img/structure/B2749538.png)
![N-(2,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2749539.png)
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2749540.png)
![6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2749542.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2749543.png)
![1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2749544.png)
![3-[(3-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2749545.png)
![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/new.no-structure.jpg)

![5-(1-ethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2749551.png)
![2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid](/img/structure/B2749553.png)

